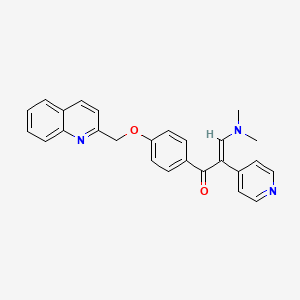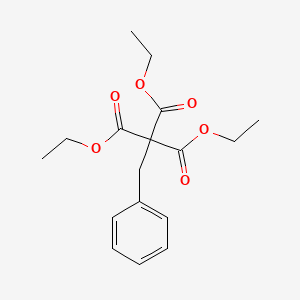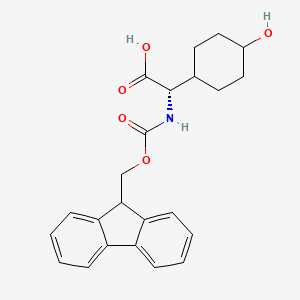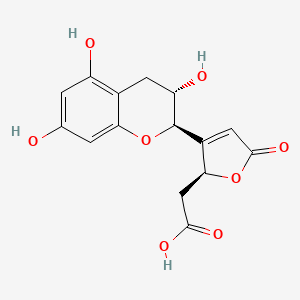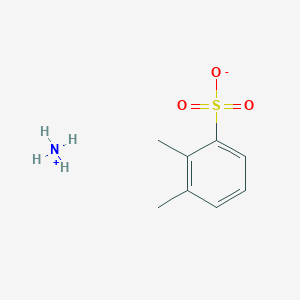
azanium;2,3-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;2,3-dimethylbenzenesulfonate is an organic compound that belongs to the class of benzenesulfonates. It is characterized by the presence of an azanium ion (NH4+) and a 2,3-dimethylbenzenesulfonate ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2,3-dimethylbenzenesulfonate typically involves the reaction of 2,3-dimethylbenzenesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C8H10SO3H+NH4OH→C8H10SO3NH4+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonic acid derivatives.
Applications De Recherche Scientifique
Azanium;2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of azanium;2,3-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azanium ion (NH4+) can also play a role in the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azanium;2,4-dimethylbenzenesulfonate
- Azanium;2,5-dimethylbenzenesulfonate
- Azanium;2,6-dimethylbenzenesulfonate
Uniqueness
Azanium;2,3-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dimethylbenzenesulfonates.
Propriétés
Formule moléculaire |
C8H13NO3S |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
azanium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |
Clé InChI |
MPYVAOBZGSNBFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


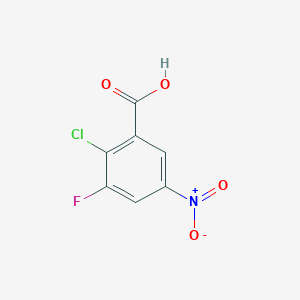
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
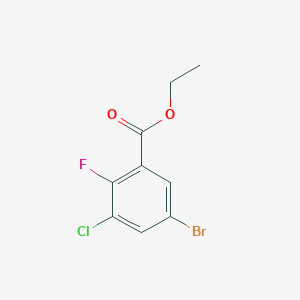
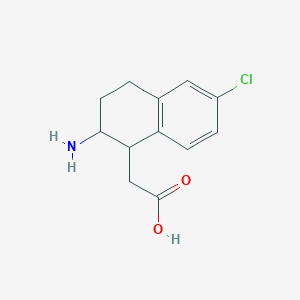
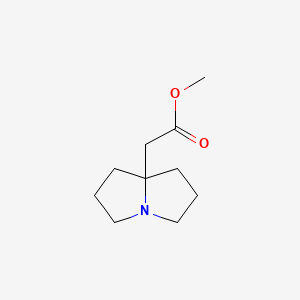
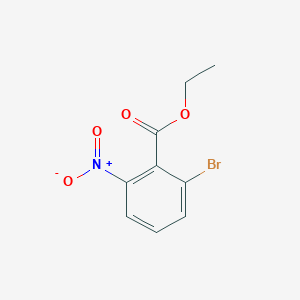
![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
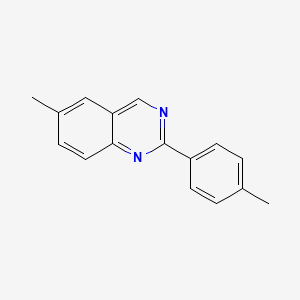
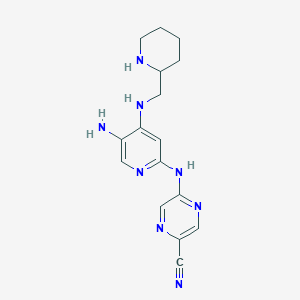
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
